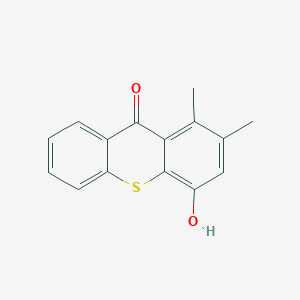
4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique tricyclic structure, which includes a sulfur atom in the central ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction is often catalyzed by acidic or basic conditions, depending on the specific reagents used. The reaction conditions generally include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one involves its ability to absorb light and generate reactive intermediates. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that can damage cellular components and induce cell death . The molecular targets and pathways involved include the activation of oxidative stress pathways and the modulation of cellular redox states .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Diethyl-9H-thioxanthen-9-one
- 2,7-Dimethoxy-9H-thioxanthen-9-one
- 9H-Thioxanthen-9-one, 2-(1-methylethyl)-
Comparison: 4-Hydroxy-1,2-dimethyl-9H-thioxanthen-9-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct photophysical and chemical properties. Compared to 2,4-Diethyl-9H-thioxanthen-9-one, it has different solubility and reactivity profiles, making it suitable for different applications . The presence of hydroxyl groups also enhances its potential as an antioxidant compared to other thioxanthones .
Eigenschaften
CAS-Nummer |
835596-89-9 |
|---|---|
Molekularformel |
C15H12O2S |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
4-hydroxy-1,2-dimethylthioxanthen-9-one |
InChI |
InChI=1S/C15H12O2S/c1-8-7-11(16)15-13(9(8)2)14(17)10-5-3-4-6-12(10)18-15/h3-7,16H,1-2H3 |
InChI-Schlüssel |
LZSLKKUNRORHRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1C)C(=O)C3=CC=CC=C3S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)

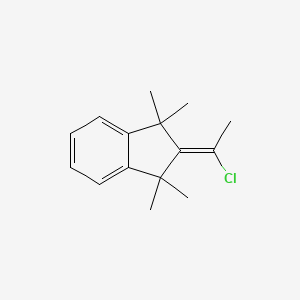

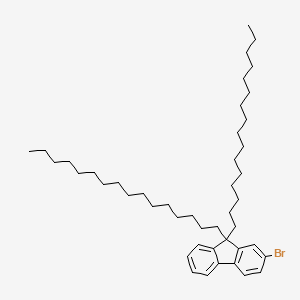
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
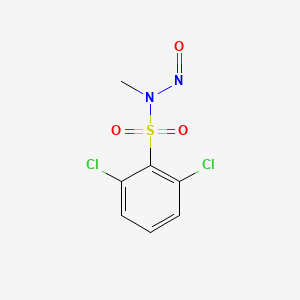
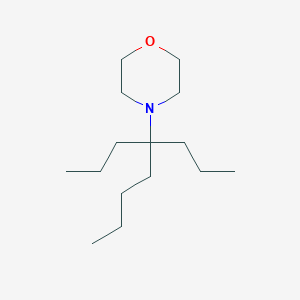
![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
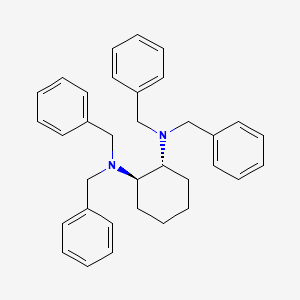
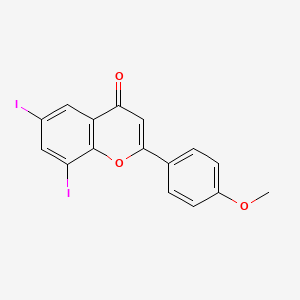
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
